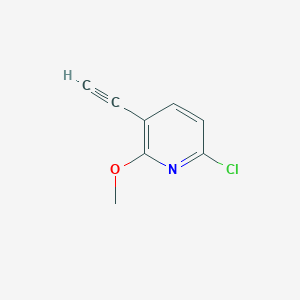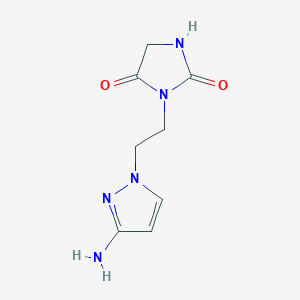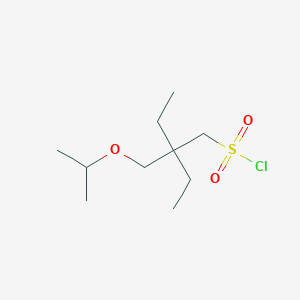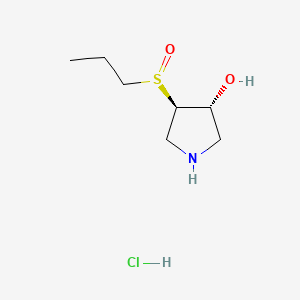
6-Chloro-3-ethynyl-2-methoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-ethynyl-2-methoxypyridine is a heterocyclic aromatic compound that contains a pyridine ring substituted with a chlorine atom at the 6-position, an ethynyl group at the 3-position, and a methoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-ethynyl-2-methoxypyridine typically involves the following steps:
Starting Material: The synthesis begins with 2-methoxypyridine, which is commercially available.
Chlorination: The 2-methoxypyridine undergoes chlorination at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Ethynylation: The chlorinated intermediate is then subjected to ethynylation at the 3-position. This step can be achieved using ethynylating agents like ethynyl magnesium bromide or ethynyl lithium under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Chloro-3-ethynyl-2-methoxypyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学的研究の応用
6-Chloro-3-ethynyl-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Chloro-3-ethynyl-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the chlorine and methoxy groups can form hydrogen bonds or van der Waals interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-2-methoxypyridine: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
2-Chloro-6-methoxypyridine: Similar structure but different substitution pattern, affecting its chemical properties and reactivity.
2,3-Dimethoxypyridine: Contains two methoxy groups, leading to different electronic and steric effects.
Uniqueness
6-Chloro-3-ethynyl-2-methoxypyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
特性
分子式 |
C8H6ClNO |
|---|---|
分子量 |
167.59 g/mol |
IUPAC名 |
6-chloro-3-ethynyl-2-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-5-7(9)10-8(6)11-2/h1,4-5H,2H3 |
InChIキー |
AWXOVDJVEBVDTC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=N1)Cl)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{2-[2-(Acetyloxy)-2-methylpropanamido]benzamido}benzoicacid](/img/structure/B13524179.png)
![Ethyl2-[(cyclopropylmethyl)amino]acetatehydrochloride](/img/structure/B13524181.png)
![5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid](/img/structure/B13524185.png)
![4,6-Dimethoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13524189.png)

![Ethyl 2-[3-(4-bromophenyl)pyrrolidin-3-yl]acetate](/img/structure/B13524211.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)piperazine](/img/structure/B13524215.png)
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)but-3-en-2-one](/img/structure/B13524222.png)




